5-Bromo-1-methyl-4-nitro-1H-imidazole

Descripción

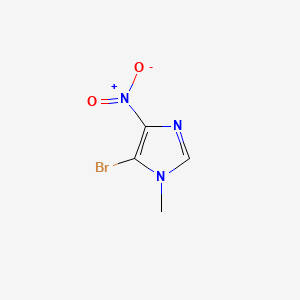

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZGBZGIQGQAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239377 | |

| Record name | MTR 1-80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-87-9 | |

| Record name | MTR 1-80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 933-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MTR 1-80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-5-BROMO-4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MQV6BY151 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Computational Elucidation of 5 Bromo 1 Methyl 4 Nitro 1h Imidazole Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography offers a complete picture of the molecular architecture of 5-Bromo-1-methyl-4-nitro-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy ([1H, 13C]) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the molecular structure can be definitively confirmed.

Based on the analysis of these related structures, the following are the anticipated NMR spectral features for this compound:

¹H NMR: A singlet corresponding to the methyl protons (N-CH₃) is expected, likely in the range of δ 3.5-4.0 ppm. Another singlet, representing the C2-H proton of the imidazole (B134444) ring, would likely appear further downfield.

¹³C NMR: The spectrum would be expected to show distinct signals for each of the four carbon atoms in the imidazole ring and the methyl carbon. The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronegativity and the carbon attached to the nitro group (C4) would be significantly deshielded.

A study on the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles provides ¹H and ¹³C NMR data for 1-methyl-4-nitro-1H-imidazole, which can serve as a reference. derpharmachemica.com For 1-methyl-4-nitro-1H-imidazole, the reported ¹H NMR signals in DMSO-d₆ are a singlet at 3.75 ppm (N1-CH₃), a doublet at 7.80 ppm (H-5), and a doublet at 8.35 ppm (H-2). derpharmachemica.com The corresponding ¹³C NMR signals are at 34.2 ppm (N1-CH₃), 122.6 ppm (C2), 138.1 ppm (C5), and 146.9 ppm (C4-NO₂). derpharmachemica.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.5 - 4.0 | 33 - 35 |

| C2-H | > 8.0 | 135 - 140 |

| C2 | 135 - 140 | |

| C4 | 145 - 150 |

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the molecular formula can be unequivocally verified.

For this compound (C₄H₄BrN₃O₂), the expected exact mass would be approximately 204.9487 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision. While specific experimental mass spectra for the title compound are not widely published, data for related compounds, such as 5-aryl-1-methyl-4-nitroimidazoles, have been reported and confirm the successful characterization of the core structure. nih.govresearchgate.net The mass spectrum of the related compound 5-Bromo-4-nitro-1H-imidazole shows a molecular ion peak (M-H)⁻ at m/z 191, confirming the presence of bromine and the nitroimidazole core. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

C-H stretching: Vibrations of the methyl and imidazole C-H bonds would appear in the region of 2900-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the imidazole ring would be observed in the 1500-1600 cm⁻¹ region.

N-O stretching (nitro group): The asymmetric and symmetric stretching vibrations of the nitro group are strong and characteristic, typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-Br stretching: The carbon-bromine bond vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H (stretch) | 2900 - 3100 |

| C=N, C=C (stretch) | 1500 - 1600 |

| NO₂ (asymmetric stretch) | 1550 - 1500 |

| NO₂ (symmetric stretch) | 1350 - 1300 |

UV-Vis Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is anticipated to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, and the imidazole ring, an aromatic system, will significantly influence the electronic absorption. The extended conjugation in the molecule is expected to result in absorption in the UV region. The exact λ_max values would provide insight into the electronic structure and the effect of the bromo and nitro substituents on the imidazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database. However, the crystal structures of related nitroimidazole derivatives have been determined, providing a basis for understanding the potential solid-state packing and intermolecular interactions that might be present in the title compound. derpharmachemica.com Obtaining a single crystal of sufficient quality would be a critical step in fully elucidating its solid-state conformation.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for studying the properties of nitroimidazole derivatives. Such studies can predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides information about the molecule's electronic reactivity and potential as an electron donor or acceptor.

While specific computational studies on this compound are not extensively reported, research on related compounds like 1-methyl-4-nitroimidazole (B145534) has utilized DFT to successfully correlate calculated and experimental NMR chemical shifts. These studies highlight the utility of computational methods in understanding the electronic environment of the imidazole ring and the influence of substituents.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-4-nitro-1H-imidazole |

| 5-Bromo-4-nitro-1H-imidazole |

| 5-aryl-1-methyl-4-nitroimidazoles |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic nature of a molecule, which underpins its reactivity and biological activity. While direct Density Functional Theory (DFT) studies on this compound are not extensively published, a wealth of data from related nitroimidazoles, such as 2-nitroimidazole, 4-nitroimidazole (B12731), and their derivatives, allows for a robust extrapolation of its electronic properties. iucr.orgresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a key tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov For nitroimidazole derivatives, MEP studies consistently show a large, deep negative potential region concentrated around the oxygen atoms of the nitro group. iucr.orgnih.govresearchgate.net This strong electronegative character indicates that this area is the most likely site for nucleophilic reactivity. nih.gov Conversely, the imidazole ring and the methyl group typically exhibit positive or near-zero potential, marking them as potential sites for electrophilic interaction. iucr.org The presence of the electron-withdrawing bromine atom at the C5 position is expected to further increase the electrophilicity of the imidazole ring compared to its non-halogenated analog, 1-methyl-4-nitroimidazole.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. youtube.com

Studies on 4-nitroimidazole have shown a HOMO-LUMO energy gap of approximately 2.7113 eV, indicating that significant charge transfer occurs within the molecule, contributing to its reactivity. researchgate.net The introduction of substituents can modulate this gap; electron-donating groups like methyl tend to increase the HOMO energy, while electron-withdrawing groups like nitro and bromo lower both HOMO and LUMO energies. nih.gov For this compound, the combined effects of the methyl (donating) and the bromo and nitro (withdrawing) groups create a nuanced electronic structure. The LUMO is expected to be localized primarily on the nitroimidazole ring, particularly involving the nitro group, making it the primary electron-accepting site. This electron-deficient nature is a hallmark of nitroimidazoles and is linked to their biological mechanism of action, which often involves reductive activation. nih.gov

| Compound | Key Electronic Feature | Computational Method/Finding | Reference |

|---|---|---|---|

| 2-Nitroimidazole | Large electronegative region around the nitro group. | MEP Analysis via X-ray Diffraction and DFT | iucr.orgresearchgate.net |

| 4-Nitroimidazole | HOMO-LUMO gap of 2.7113 eV, indicating charge transfer. | DFT Calculations | researchgate.net |

| General Nitroimidazoles | Location of greatest nucleophilic reactivity is on or near the nitro group. | CNDO/2 Quantum Chemical Method | nih.gov |

| Methylated Nitroimidazoles | Methyl group on Nitrogen decreases stability compared to C-nitro substitution. | DFT (B3P86/6-311G**) | nih.gov |

Conformation Analysis and Energetic Profiles

The three-dimensional structure and conformational flexibility of this compound are critical to its interactions with other molecules. Experimental and theoretical studies on related compounds confirm that the imidazole ring itself is planar. researchgate.net The primary conformational variable is the rotation of the nitro group relative to the plane of the ring.

In similar nitro-aromatic systems, the nitro group typically lies nearly coplanar with the ring to maximize π-conjugation, though slight twisting can occur due to steric hindrance or crystal packing forces. For this compound, the C4-NO₂ bond will have a significant rotational barrier. The methyl group at the N1 position and the bromine atom at the C5 position are sterically demanding and can influence the preferred orientation of the nitro group. DFT calculations on methylated nitroimidazoles have been used to determine stable conformations and their corresponding energetic profiles. nih.gov It is expected that the lowest energy conformation would balance the electronic stabilization from planarity against the steric repulsion between the bulky nitro and bromo substituents. Studies on 2-bromo-5-iodo-4-nitroimidazole have confirmed the structural arrangement of multiple halogens and a nitro group on the imidazole ring. researchgate.net

Prediction of Reactivity and Reaction Pathways

The prediction of chemical reactivity and potential reaction pathways relies heavily on the electronic and structural information discussed previously.

Reactivity Descriptors: The electronic structure of this compound suggests several key reactive characteristics. The strong negative electrostatic potential on the nitro group makes it a prime target for nucleophilic attack and is central to its bioactivation. nih.govnih.gov The mechanism of action for many nitroimidazole-based drugs involves the enzymatic reduction of the nitro group under hypoxic conditions, generating reactive nitroso and hydroxylamine (B1172632) intermediates or radical anions that can damage cellular macromolecules like DNA. nih.gov

Reaction Pathways: The primary reaction pathway of interest for nitroimidazoles is their reductive metabolism. The electron-deficient nature of the ring system, enhanced by the nitro and bromo substituents, facilitates its ability to accept electrons. Nucleophilic substitution reactions are also possible, where a strong nucleophile could potentially displace the bromine atom at the C5 position, a reaction known to occur in related 5-chloro-1-methyl-4-nitroimidazole (B20735). researchgate.net

In Silico Docking Studies (if applicable for related compounds)

While specific docking studies for this compound are not prominent in the literature, numerous studies on related 4-nitroimidazole and 5-nitroimidazole derivatives provide a clear framework for its potential biological interactions. These studies are crucial for identifying potential protein targets and predicting binding affinity. mdpi.com

Nitroimidazole analogs have been widely investigated for their anticancer and antimicrobial activities through molecular docking. For instance, a series of new 4-nitroimidazole derivatives bearing piperazine, tetrazole, and thiadiazole moieties were synthesized and docked against various protein targets in cancer and microbial pathogens. nih.gov

One study focused on 4-nitroimidazole derivatives targeting proteins in acute myeloid leukemia, with a tetrazole-containing compound (Compound 17) showing significant potential. nih.gov Another study docked novel 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propan-1-one derivatives against cancer-related proteins, identifying compounds with high binding affinities for targets in MCF-7, PC-3, and DU145 cell lines. researchgate.net These studies consistently show that the nitroimidazole scaffold can fit into active sites of various enzymes, with interactions often involving hydrogen bonds and hydrophobic contacts facilitated by the scaffold and its diverse substituents. researchgate.net The predicted antiprotozoal activity for various 4-amino-5-nitroimidazole derivatives further supports the scaffold's versatility in drug design. mdpi.com

| Compound Series | Biological Target/Application | Key Findings | Reference |

|---|---|---|---|

| 4-Nitroimidazole with piperazine/tetrazole | Anticancer (diverse cell lines), Antibacterial (S. aureus, M. tuberculosis) | A tetrazole derivative (17) was most potent against cancer cell lines and bacteria. Docking and molecular dynamics simulations supported its potential as a lead compound. | nih.gov |

| 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propan-1-one derivatives | Anticancer (MCF-7, PC3, DU145 cell lines) | Compounds 5d, 5f, and 5m showed high binding affinities (-7.17 to -8.10 kcal/mol) and selectivity for protein targets. | researchgate.net |

| 4-Amino-5-nitroimidazole derivatives | Antiprotozoal, Radiation sensitizing | PASS analysis predicted significant antiprotozoal activity (50-70% probability) for all tested compounds. | mdpi.com |

Structure Activity Relationship Sar Studies of 5 Bromo 1 Methyl 4 Nitro 1h Imidazole Derivatives

Elucidating the Influence of Substituents on Biological Activity

The biological profile of 5-Bromo-1-methyl-4-nitro-1H-imidazole is intrinsically linked to the various functional groups attached to its imidazole (B134444) ring. The interplay between the nitro group, halogen substituents, N-alkylation, and side-chain modifications dictates the compound's potency and spectrum of activity.

Role of the Nitro Group and its Position

The nitro group is a critical pharmacophore for the biological activity of nitroimidazoles. wiley.com These compounds typically act as prodrugs, requiring bioreductive activation of the nitro group to exert their therapeutic effects. wiley.com This reduction, which occurs preferentially under the hypoxic conditions often found in target microorganisms, leads to the formation of reactive nitrogen species that can damage cellular macromolecules, including DNA. wiley.com

The position of the nitro group on the imidazole ring is a key determinant of activity. Generally, 4-nitroimidazoles and 5-nitroimidazoles exhibit different biological profiles. For instance, in the context of antitubercular activity, 4-nitroimidazoles like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles such as metronidazole (B1676534) are primarily active against anaerobic bacteria. biosynth.com This distinction underscores the critical influence of the nitro group's location on the molecule's reduction potential and its subsequent biological action.

Impact of Halogen Substitution (Bromine)

The introduction of a halogen atom at the 5-position of the 1-methyl-4-nitro-1H-imidazole scaffold significantly modulates its antibacterial properties. A study on a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles demonstrated that halogenated derivatives, including the 5-bromo and 5-chloro analogues, possess notable antibacterial activity, particularly against Helicobacter pylori. nih.gov

In one study, both the 5-bromo and 5-chloro derivatives of 1-methyl-4-nitroimidazole (B145534) were found to be among the most active compounds against clinical isolates of H. pylori, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov This activity was four times greater than that of the standard drug, metronidazole. nih.gov In contrast, these halogenated compounds showed no significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae at concentrations up to 64 µg/mL. nih.gov Another study on 5-chloro-1-methyl-4-nitroimidazole (B20735) reported excellent antifungal activity against Candida albicans and Aspergillus niger, and antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov

Table 1: In-vitro Antibacterial Activity of 5-Halo-1-methyl-4-nitro-1H-imidazole Derivatives against Helicobacter pylori

| Compound | Substituent at 5-position | MIC (µg/mL) |

|---|---|---|

| This compound | -Br | 2 nih.gov |

| 5-Chloro-1-methyl-4-nitro-1H-imidazole | -Cl | 2 nih.gov |

| Metronidazole (Reference) | - | 8 nih.gov |

Effects of N-Methylation and other N-Alkylation

N-alkylation of the imidazole ring is a crucial structural feature. The presence of the methyl group at the N-1 position of this compound is significant for its biological activity. In general, for nitroimidazoles, the nature of the N-1 substituent can influence the compound's metabolic stability and pharmacokinetic properties. For instance, the 1-(2-hydroxyethyl) side chain of metronidazole is readily metabolized. nih.gov

Studies on other N-alkyl-nitroimidazoles have shown that the length of the alkyl chain can impact antitumor activity. For example, in one study, increasing the N-alkyl chain length from methyl to butyl in a series of nitroimidazoles led to a decrease in antitumor activity against A549 lung cancer cells. nih.gov This suggests that the N-1 substituent's size and nature are important for the molecule's interaction with its biological targets.

Importance of Side Chain Modifications on Activity

Modification of the substituent at the 5-position of the 1-methyl-4-nitro-1H-imidazole core has a profound impact on biological activity. A study that synthesized a series of derivatives with various substituents at this position found a wide range of antibacterial activities. nih.gov While halogenated compounds showed potent activity against H. pylori, derivatives with other side chains exhibited different activity profiles. For instance, the derivative with a phenylsulfonyl group at the 5-position was the most potent against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov

Table 2: Antibacterial Activity of 5-Substituted 1-methyl-4-nitro-1H-imidazole Derivatives

| Substituent at 5-position | Activity against Gram-positive bacteria (e.g., S. aureus) | Activity against H. pylori | Activity against Gram-negative bacteria (e.g., E. coli) |

|---|---|---|---|

| -Br | Moderate | High (MIC = 2 µg/mL) nih.gov | Low (MIC > 64 µg/mL) nih.gov |

| -Cl | Moderate | High (MIC = 2 µg/mL) nih.gov | Low (MIC > 64 µg/mL) nih.gov |

| -SO2Ph | High (MIC ≤ 8 µg/mL) nih.gov | Not specified | Low (MIC > 64 µg/mL) nih.gov |

Comparative Analysis with Other Nitroimidazole Isomers (e.g., 4-nitro vs. 5-nitro)

The isomeric position of the nitro group is a fundamental aspect of the SAR of nitroimidazoles. As a 4-nitroimidazole (B12731) derivative, this compound belongs to a class of compounds that often exhibits a broader spectrum of activity, including against aerobic organisms, compared to their 5-nitro counterparts. biosynth.com

Studies comparing 4-nitro and 5-nitro isomers have consistently shown that the 4-nitro derivatives have distinct biological properties. For example, the antitubercular drug PA-824, a 4-nitroimidazole, is active against both replicating and non-replicating M. tuberculosis, while 5-nitroimidazoles are typically only active against the non-replicating, anaerobic form. biosynth.com This difference is attributed to the higher reduction potential of 4-nitroimidazoles, which allows them to be activated by a wider range of nitroreductase enzymes. biosynth.com

Mechanistic Insights into Structure-Activity Relationships

The biological activity of this compound and its derivatives is predicated on the reductive activation of the nitro group. wiley.com The electronic environment of the imidazole ring, influenced by the various substituents, directly impacts the ease of this reduction.

The mechanism of action involves the entry of the prodrug into the target cell, followed by the enzymatic reduction of the nitro group to form a nitroso or hydroxylamine (B1172632) derivative, or a nitro radical anion. These highly reactive species can then covalently bind to and damage critical cellular components like DNA, leading to cell death. wiley.combiosynth.com The specific enzymes involved in this activation can vary between different microorganisms, which helps to explain the observed spectrum of activity for different nitroimidazole derivatives.

Applications of 5 Bromo 1 Methyl 4 Nitro 1h Imidazole As a Synthetic Intermediate and in Biological Research

Utilization in the Synthesis of Biologically Active Compounds

The imidazole (B134444) nucleus is a core component of many biologically active molecules, including the amino acid histidine and the hormone histamine lifechemicals.com. Consequently, synthetic imidazole derivatives are a major focus in medicinal chemistry. 5-Bromo-1-methyl-4-nitro-1H-imidazole, as a substituted nitroimidazole, is a key starting material for developing compounds aimed at treating a range of diseases.

Development of Antimicrobial Agents

Nitroimidazole compounds have a long history as antimicrobial agents, particularly against anaerobic bacteria and protozoa mdpi.com. The 5-nitro group is often essential for biological activity . This compound is used as a precursor to synthesize novel antimicrobial compounds.

In one synthetic route, this compound is a major component in a mixture used to produce new 1,3,4-thiadiazole derivatives nih.gov. This process involves treating the imidazole with specific 1,3,4-thiadiazole-2-thiols to yield target hybrid molecules. The resulting compounds have been tested for their in vitro antibacterial activity. Specifically, two derivatives, 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole and 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole, demonstrated activity against Klebsiella pneumoniae and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Synthesized Imidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 41 µM |

| E. coli | 41 µM | |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 80 µM |

Data sourced from Foroumadi and coworkers' 2011 study nih.gov.

Synthesis of Antitubercular Agents

Nitroimidazoles are a promising class of compounds for treating tuberculosis (TB), a disease caused by Mycobacterium tuberculosis nih.gov. These agents are particularly valuable because they are active against the bacteria under hypoxic (low oxygen) conditions, which are often found in tuberculous lesions nih.gov. While 5-nitroimidazoles like metronidazole (B1676534) are typically active only against anaerobic Mtb, 4-nitroimidazoles have shown activity against both aerobic and anaerobic bacteria nih.gov.

The development of hybrid molecules containing a 4-nitroimidazole (B12731) core is a key strategy in the search for new anti-TB drugs finechem-mirea.rufinechem-mirea.ru. As a 4-nitroimidazole derivative, this compound serves as a potential starting material for creating such novel therapeutic candidates. The goal of this research is to develop compounds with improved efficacy and ability to combat drug-resistant TB strains.

Precursor for Anticancer Research (general imidazole derivatives)

The imidazole scaffold is found in numerous compounds investigated for their anticancer properties nih.gov. The success of the imidazole-based drug dacarbazine spurred interest in developing other derivatives for cancer treatment nih.gov. These compounds can act through various mechanisms.

One key mechanism is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth nih.gov. The vascular endothelial growth factor (VEGF) is a critical factor in this process, and some imidazole derivatives have been explored as antiangiogenic agents that target the VEGF pathway nih.gov. Other imidazole-based compounds have been designed to act as topoisomerase IIα catalytic inhibitors, which interfere with DNA replication in cancer cells nih.gov. Given its reactive nature, this compound can be used to synthesize libraries of novel imidazole derivatives for screening in anticancer research.

Intermediates for Antiparasitic Drugs

Nitroimidazoles have long been used in the treatment of parasitic infections nih.gov. A similar compound, 5-chloro-1-methyl-4-nitroimidazole (B20735), has been used to synthesize a series of 5-aryl-1-methyl-4-nitroimidazoles via the Suzuki coupling reaction nih.gov. This reaction methodology highlights a potential application for this compound, as bromo-derivatives are also common substrates for such cross-coupling reactions.

The resulting compounds from the chloro-analog showed potent activity against the parasites Entamoeba histolytica and Giardia intestinalis. One derivative, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole, was found to be twice as potent as the standard drug metronidazole against these parasites, without a corresponding increase in cytotoxicity nih.gov.

Table 2: Antiparasitic Activity of 5-aryl-1-methyl-4-nitroimidazoles

| Compound | IC50 against E. histolytica & G. intestinalis (µM/mL) |

|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 1.47 |

| Metronidazole (Reference Drug) | ~2.94 |

Data shows the half-maximal inhibitory concentration (IC50) nih.gov.

Application in Other Therapeutic Areas

The versatility of the nitroimidazole scaffold extends to other therapeutic fields beyond antimicrobial and anticancer applications. For instance, Azathioprine, a derivative of 6-mercaptopurine and a 5-nitroimidazole, is used as an immunosuppressant mdpi.com. It is clinically applied in managing rheumatoid arthritis and preventing organ rejection in kidney transplant patients by tempering the body's immune response mdpi.com. Another well-known imidazole drug is cimetidine, which is used to treat peptic ulcers lifechemicals.com. These examples demonstrate the broad potential of imidazole-based structures, for which this compound can serve as a synthetic foundation.

Role in Materials Science and Electronic Applications (general imidazole derivatives)

Beyond medicine, imidazole derivatives are integral to advancements in materials science and electronics. Their unique chemical properties allow them to be incorporated into a variety of high-performance materials.

Imidazoles are widely used as curing agents and accelerators in the fabrication of crosslinked epoxy materials, which are essential in electrical and electronic fields researchgate.net. The specific chemical structure of the imidazole derivative influences the polymerization process and the final electrical properties of the material researchgate.net. For example, epoxies cured with imidazoles containing a pyrrole-type nitrogen can achieve a high breakdown strength of 577.9 MV/m and can be fabricated into films with an attractive energy storage density researchgate.net. Imidazole derivatives are also used as corrosion inhibitors for metals like copper, which is critical in aquatic systems where conductivity can be compromised by corrosion .

Furthermore, imidazole derivatives have been designed and synthesized for use as sensitizers in dye-sensitized solar cells (DSSCs) uokerbala.edu.iq. In this application, the imidazole acts as a core component of organic dyes that absorb light and inject electrons into a semiconductor. The performance of these dyes can be tuned by adding different substituents to the imidazole ring.

Table 3: Performance of Imidazole-Based Dyes in DSSCs

| Dye Name | Key Substituent | Power Conversion Efficiency (PCE) |

|---|---|---|

| PP3 | Alkyl chain | 2.01% |

Data shows the efficiency of different synthesized imidazole derivatives as sensitizers in solar cells uokerbala.edu.iq.

Future Directions in Research and Development

The future research and development involving this compound are likely to expand on its role as a versatile building block in medicinal chemistry, leveraging the known biological activities of the broader nitroimidazole class of compounds nih.govresearchgate.net. While specific future research on this compound is not extensively documented, several promising avenues can be extrapolated based on current trends in drug discovery.

Development of Novel Antimicrobial Agents: Given that derivatives of this compound have already shown antibacterial properties, a significant future direction will be the synthesis and evaluation of a wider range of analogues to develop more potent and selective antimicrobial agents researchgate.net. This could involve introducing different substituents at the 5-position of the imidazole ring to modulate the compound's electronic and steric properties, potentially leading to enhanced activity against a broader spectrum of bacteria, including drug-resistant strains nih.gov.

Exploration of Antiparasitic Applications: Nitroimidazoles are a cornerstone in the treatment of various parasitic infections researchgate.net. Consequently, this compound could be a valuable starting material for the synthesis of new antiparasitic agents. Research could focus on creating derivatives with activity against protozoans like Trypanosoma, Leishmania, and Giardia researchgate.netmdpi.com. The development of novel 5-nitroimidazole derivatives is a promising strategy to overcome the limitations of current antiparasitic drugs researchgate.net.

Investigation as Radiosensitizers in Cancer Therapy: Nitroimidazoles have been investigated as radiosensitizers to enhance the efficacy of radiation therapy in hypoxic tumors researchgate.netnih.gov. The electron-deficient nature of the nitroimidazole core is crucial for this activity. Future research could explore whether derivatives of this compound can be effective radiosensitizers. This would involve synthesizing new compounds and evaluating their ability to be selectively reduced in hypoxic cancer cells, leading to cytotoxic species that make these cells more susceptible to radiation.

Probing Other Therapeutic Areas: The imidazole nucleus is a common scaffold in a wide array of bioactive molecules with diverse therapeutic applications nih.gov. Future studies could explore the potential of this compound as a scaffold for developing compounds with other biological activities, such as antiviral, antifungal, or anti-inflammatory properties nih.govresearchgate.net. The versatility of this compound as a synthetic intermediate allows for the creation of large libraries of derivatives for high-throughput screening against various therapeutic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-methyl-4-nitro-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the imidazole core. Begin with nitration at the 4-position using HNO₃/H₂SO₄, followed by bromination at the 5-position with Br₂/FeBr₃. Methylation at the 1-position is achieved using methyl iodide under basic conditions (e.g., NaH/DMF). Monitor reaction progress via TLC and optimize yields by controlling temperature (0–5°C for bromination) and stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- FTIR : Identify characteristic peaks for C-Br (~590 cm⁻¹), nitro group (~1520 cm⁻¹), and imidazole C=N (~1617 cm⁻¹) .

- ¹H NMR : Look for the methyl group resonance at δ 2.6–2.7 ppm and aromatic protons at δ 7.4–8.3 ppm .

- X-ray crystallography : Use SHELXS for phase determination and SHELXL for refinement. Resolve disorder in the crystal lattice by iterative annealing and electron density mapping .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric analysis (TGA) : Determine thermal stability by monitoring mass loss at 100–300°C.

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 245.99 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can the reactivity of the nitro and bromo groups in this compound be exploited for further derivatization?

- Methodological Answer :

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl converts the nitro group to an amine, enabling coupling reactions (e.g., amidation) .

- Bromine substitution : Perform Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce diverse substituents. Optimize solvent (toluene/ethanol) and catalyst loading to minimize side reactions .

Q. What challenges arise in crystallographic refinement of halogenated imidazoles, and how are they addressed?

- Methodological Answer : Halogen atoms (Br) cause strong X-ray absorption and anisotropic displacement. Mitigate this by:

- Collecting high-resolution data (d ≤ 0.8 Å) to resolve electron density.

- Using SHELXE for automated model building and applying restraints for Br···Br interactions.

- Validating with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can structure-activity relationships (SAR) be studied for this compound in drug discovery?

- Methodological Answer :

- In-silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Validate docking poses with molecular dynamics (MD) simulations (AMBER/NAMD) .

- ADMET prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Adjust substituents (e.g., replacing Br with CF₃) to optimize pharmacokinetics .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

- Methodological Answer : Analyze hydrogen-bond networks via graph-set notation (e.g., R₂²(8) motifs). Use Mercury software to visualize π-π stacking and C–H···O/N interactions. These patterns correlate with solubility and melting point (e.g., higher H-bond density reduces solubility in nonpolar solvents) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : If NMR suggests a planar structure but X-ray shows puckering:

- Re-examine solvent effects (NMR in DMSO vs. solid-state packing).

- Perform DFT calculations (Gaussian 16) to compare energy minima of conformers.

- Validate with variable-temperature NMR to detect dynamic effects .

Q. How can high-throughput methods accelerate the study of analogs?

- Methodological Answer : Implement parallel synthesis (96-well plates) for derivatization. Use liquid handlers for reagent dispensing and automated SHELXC/SHELXD pipelines for rapid crystal screening. Analyze data with machine learning (e.g., Random Forest) to predict synthetic yields .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.